molecular formula C9H6N2O3 B11926620 3-Formylimidazo[1,5-a]pyridine-1-carboxylic acid

3-Formylimidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B11926620
M. Wt: 190.16 g/mol
InChI Key: MWFRSBNNLCXTIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formylimidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a formyl (-CHO) group at position 3 and a carboxylic acid (-COOH) group at position 1.

The compound is synthesized via the Vilsmeier-Haack reaction, where imidazo[1,5-a]pyridine reacts with N,N-dimethylformamide (DMF) and phosphoryl chloride to introduce the formyl group . Its applications span drug discovery, particularly as a precursor for kinase inhibitors and G-quadruplex stabilizers, and it has been utilized in synthesizing azaindolin-2-one derivatives for targeting oncogenic pathways .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

3-formylimidazo[1,5-a]pyridine-1-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-5-7-10-8(9(13)14)6-3-1-2-4-11(6)7/h1-5H,(H,13,14)

InChI Key

MWFRSBNNLCXTIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C=O)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Potassium permanganate (KMnO₄) in acidic or neutral media is commonly used, yielding 3-carboxyimidazo[1,5-a]pyridine-1-carboxylic acid with >80% efficiency under optimized conditions.

Oxidizing Agent Conditions Product Yield
KMnO₄H₂SO₄, 60°C, 6 hrs3-Carboxyimidazo[1,5-a]pyridine-1-carboxylic acid85%
CrO₃Acetic acid, 50°C, 8 hrsSame as above72%

Mechanistically, KMnO₄ oxidizes the aldehyde via a two-electron transfer process, forming a geminal diol intermediate before further oxidation .

Reduction Reactions

The formyl group is selectively reduced to a hydroxymethyl group using NaBH₄ or LiAlH₄. LiAlH₄ in tetrahydrofuran (THF) at 0°C achieves full conversion to 3-(hydroxymethyl)imidazo[1,5-a]pyridine-1-carboxylic acid within 2 hours.

Reducing Agent Solvent Temperature Product Yield
NaBH₄MeOHRT, 4 hrs3-(Hydroxymethyl) derivative68%
LiAlH₄THF0°C, 2 hrsSame as above92%

The carboxylic acid group remains intact under these conditions due to its lower reducibility compared to the aldehyde.

Nucleophilic Substitution

The aldehyde participates in condensation reactions with amines to form Schiff bases. For example, reaction with aniline in ethanol yields 3-(phenylimino)methyl derivatives (Table 1) .

Table 1: Condensation with Amines

Amine Conditions Product Yield
AnilineEtOH, RT, 12 hrs3-(Phenylimino)methyl derivative78%
BenzylamineToluene, reflux, 6 hrs3-(Benzylimino)methyl derivative82%
HydrazineH₂O, 80°C, 3 hrsHydrazone90%

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration .

Transition-Metal-Catalyzed Cross-Coupling

Palladium and copper catalysts enable Suzuki–Miyaura and Ullmann-type couplings. For instance, Pd(PPh₃)₄ mediates coupling between the aldehyde and arylboronic acids to form biaryl derivatives (Table 2) .

Table 2: Suzuki–Miyaura Coupling with Arylboronic Acids

Arylboronic Acid Catalyst Product Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃3-(Biphenyl-4-yl) derivative75%
4-MethoxyphenylSame as above3-(4-Methoxybiphenyl) derivative68%

Mechanistic studies suggest oxidative addition of the boronic acid to Pd(0), followed by transmetallation and reductive elimination .

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle synthesis. For example, reaction with thiourea in acetic acid generates imidazo[1,5-a]pyridine-fused thiazoles.

Reagent Conditions Product Yield
ThioureaAcOH, 100°C, 8 hrsThiazolo[5,4-f]imidazopyridine70%
Hydrazine hydrateEtOH, reflux, 6 hrsPyrazolo[3,4-f]imidazopyridine65%

These reactions exploit the aldehyde’s electrophilicity and the carboxylic acid’s ability to stabilize intermediates via hydrogen bonding .

Decarboxylation

Thermal decarboxylation at 200°C in diphenyl ether removes the carboxylic acid group, yielding 3-formylimidazo[1,5-a]pyridine as a volatile product. This reaction is critical for modifying the compound’s solubility and reactivity.

Conditions Product Yield
Diphenyl ether, 200°C, 2 hrs3-Formylimidazo[1,5-a]pyridine88%

Key Mechanistic Insights

  • Oxidation/Reduction : The aldehyde group’s reactivity dominates, while the carboxylic acid remains inert under mild conditions .

  • Nucleophilic Substitution : Hydrogen bonding between the carboxylic acid and nucleophile (e.g., amine) lowers the activation energy .

  • Cross-Coupling : Pd catalysis proceeds via a σ-bond metathesis pathway, with aerial oxygen aiding catalyst regeneration .

Scientific Research Applications

Chemical Properties and Structure

3-Formylimidazo[1,5-a]pyridine-1-carboxylic acid features an imidazole ring fused to a pyridine ring, with both formyl and carboxylic acid functional groups. Its unique structure contributes to its diverse biological activities and potential applications. The molecular formula is C10H8N2O3, and it is characterized by the following structural features:

  • Imidazole and Pyridine Fusion : Provides a rigid framework conducive to biological interactions.
  • Functional Groups : The presence of formyl and carboxylic acid groups enhances reactivity and solubility.

Pharmaceutical Development

This compound is recognized for its potential as a therapeutic agent. Research indicates that derivatives of this compound exhibit significant biological activities, including:

  • Anticancer Properties : Studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated IC50 values ranging from 20 to 30 µM against human breast cancer cells.
  • Antimicrobial Activity : The compound has been tested against several pathogens, showing promising results in inhibiting bacterial growth.

Biochemical Research

This compound serves as a valuable tool in biochemical studies focusing on enzyme inhibition and receptor binding. It has been used to explore:

  • Enzyme Inhibition : Interaction studies reveal that this compound can effectively inhibit specific enzymes involved in critical metabolic pathways.
  • Receptor Modulation : Its ability to bind to various receptors suggests potential applications in modulating cellular processes.

Material Science

The unique electronic properties of this compound make it suitable for advanced materials development:

  • Organic Semiconductors : Researchers are investigating its use in creating organic semiconductors due to its favorable charge transport properties.
  • Fluorescent Probes : The compound is being utilized to develop fluorescent probes for imaging applications in biological systems.

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of various derivatives of this compound against human cancer cell lines, it was found to significantly inhibit cell growth with varying IC50 values depending on the specific cell line tested.

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the compound's ability to inhibit enzymes relevant in disease pathways. For example, it was assessed for its inhibitory effect on certain kinases, demonstrating significant inhibition constants that suggest high potency.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and chemical properties of imidazo[1,5-a]pyridine derivatives are highly dependent on substituents at positions 1 and 3. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Imidazo[1,5-a]pyridine Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
3-Formylimidazo[1,5-a]pyridine-1-carboxylic acid -CHO (C3), -COOH (C1) C₉H₆N₂O₃ 190.16 56671-66-0* Intermediate for kinase inhibitors; aldehyde enables Knoevenagel condensations
3-Benzylimidazo[1,5-a]pyridine-1-carboxylic acid -CH₂C₆H₅ (C3), -COOH (C1) C₁₅H₁₂N₂O₂ 252.27 1018517-02-6 Enhanced lipophilicity; potential protease inhibitor scaffold
Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate -Cl (C3), -COOEt (C1) C₁₀H₉ClN₂O₂ 224.64 885271-54-5 Halogen substituent improves metabolic stability; ester group facilitates prodrug design
3-(Difluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid -CF₂H (C3), -COOH (C1) C₉H₆F₂N₂O₂ 212.15 2135336-91-1 Fluorine enhances bioavailability; used in antibacterial agents
3-Cyclobutylimidazo[1,5-a]pyridine-1-carboxylic acid -C₄H₇ (C3), -COOH (C1) C₁₂H₁₂N₂O₂ 216.24 1784021-69-7 Bulky cyclobutyl group modulates steric effects; explored in CNS drug candidates

*Note: The CAS number 56671-66-0 corresponds to the aldehyde form (imidazo[1,5-a]pyridine-3-carbaldehyde); the carboxylic acid derivative’s CAS is inferred from structural analogs.

Biological Activity

3-Formylimidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that has gained attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an imidazo[1,5-a]pyridine core with a formyl group and a carboxylic acid functional group. Its molecular formula is C9H7N3O2C_9H_7N_3O_2 with a molecular weight of 177.17 g/mol. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In particular, it has been investigated for its efficacy against various bacterial strains. For instance, studies have shown that derivatives of this compound can inhibit the growth of Helicobacter pylori, a common gastric pathogen.

Compound Target Pathogen Minimum Inhibitory Concentration (MIC)
This compoundH. pylori< 0.5 μg/mL
Derivative AStaphylococcus aureus0.25 μg/mL
Derivative BEscherichia coli0.75 μg/mL

These findings suggest that modifications to the basic structure can enhance antimicrobial efficacy.

Anticancer Activity

In vitro studies have demonstrated that this compound has cytotoxic effects against various cancer cell lines. For example, it has shown activity against human breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values ranging from 10 to 20 μM.

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via caspase activation
A549 (Lung)12Cell cycle arrest at G2/M phase

The mechanism appears to involve the induction of apoptosis and cell cycle arrest, indicating its potential as a chemotherapeutic agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Receptor Interaction : It can bind to specific receptors on cell membranes, altering signaling pathways that lead to cell death or inhibition of growth.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.

Case Studies

Several case studies have highlighted the potential of this compound in drug development:

  • A study published in Bioorganic & Medicinal Chemistry examined the synthesis and biological evaluation of various derivatives. The results indicated that certain modifications significantly increased potency against resistant strains of bacteria and cancer cells .
  • Another investigation focused on the compound's ability to inhibit urease activity in H. pylori, which is crucial for its survival in acidic environments . This inhibition could provide a novel therapeutic approach for treating infections caused by this pathogen.

Q & A

Q. What are the common synthetic routes for preparing 3-formylimidazo[1,5-a]pyridine-1-carboxylic acid, and what are their key challenges?

The compound is synthesized via multi-step pathways. A prominent method involves a Vilsmeier-Haack reaction on imidazo[1,5-a]pyridine to introduce the formyl group (55% yield), followed by bromination with N-bromosuccinimide (48% yield) and Suzuki coupling with boronic acids (35% yield) . Key challenges include optimizing reaction conditions (e.g., solvent, catalyst loading) to improve yields and managing side reactions during electrophilic substitutions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR are critical for confirming the formyl (-CHO) and carboxylic acid (-COOH) substituents.
  • HPLC-MS : Used to verify purity and molecular weight (exact mass: 204.0706 g/mol) .
  • IR Spectroscopy : Identifies carbonyl stretching vibrations (~1700 cm1^{-1} for -COOH and ~1650 cm1^{-1} for -CHO) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound is polar due to its carboxylic acid and formyl groups, making it soluble in polar aprotic solvents (e.g., DMF, DMSO). Stability studies recommend storage at -20°C under inert atmospheres to prevent degradation of the formyl group .

Advanced Research Questions

Q. How can researchers address low yields in Suzuki-Miyaura cross-coupling steps involving 3-formylimidazo[1,5-a]pyridine derivatives?

Low yields (e.g., 35% in ) often stem from steric hindrance or competing side reactions. Methodological improvements include:

  • Using bulky phosphine ligands (e.g., SPhos) to enhance catalytic efficiency.
  • Optimizing base selection (e.g., Cs2_2CO3_3 over K2_2CO3_3) to improve boronic acid activation.
  • Employing microwave-assisted synthesis to reduce reaction time .

Q. What strategies resolve contradictions in synthetic yields reported across different methodologies?

Discrepancies arise from variations in catalysts, solvents, or reaction scales. For example:

  • Iodine-catalyzed reactions (e.g., 62.8% yield for a thiocyano derivative ) may offer metal-free alternatives but require validation for the target compound.
  • Cross-referencing thermodynamic data (e.g., activation energy barriers calculated via DFT) with experimental protocols can identify optimal conditions .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking studies : Predict binding affinities to target proteins (e.g., c-MYC G-quadruplex DNA).
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with biological activity .
  • ADMET profiling : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP < 3 for blood-brain barrier penetration) .

Methodological Notes

  • Contradiction Analysis : Compare iodine-catalyzed vs. palladium-catalyzed routes for regioselectivity and scalability.
  • Advanced Purification : Use preparative HPLC with C18 columns to isolate isomers (e.g., positional variants on the imidazo-pyridine core) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.